2-(4-Piperidinyl)ethyl propyl ether

Lipophilicity Fragment-Based Drug Discovery ADME Prediction

2-(4-Piperidinyl)ethyl propyl ether (CAS 688736-47-2; IUPAC: 4-(2-propoxyethyl)piperidine) is a C10H21NO piperidine-ether building block, molecular weight 171.28 g/mol, featuring a secondary amine at the 4-position tethered via an ethyl spacer to a propyl ether terminus. As a positional isomer within the (piperidinyl)ethyl propyl ether family, its substitution pattern imparts distinct computed physicochemical properties—XLogP3-AA of 1.6 and one hydrogen bond donor (HBD)—that differentiate it from 2- and 3-substituted regioisomers for applications in medicinal chemistry and chemical biology.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B12848835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Piperidinyl)ethyl propyl ether
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCOCCC1CCNCC1
InChIInChI=1S/C10H21NO/c1-2-8-12-9-5-10-3-6-11-7-4-10/h10-11H,2-9H2,1H3
InChIKeyDSSQRRDWUPHBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Piperidinyl)ethyl Propyl Ether: Physicochemical Baseline for Sourcing the 4-Substituted Piperidine Ether Scaffold


2-(4-Piperidinyl)ethyl propyl ether (CAS 688736-47-2; IUPAC: 4-(2-propoxyethyl)piperidine) is a C10H21NO piperidine-ether building block, molecular weight 171.28 g/mol, featuring a secondary amine at the 4-position tethered via an ethyl spacer to a propyl ether terminus [1]. As a positional isomer within the (piperidinyl)ethyl propyl ether family, its substitution pattern imparts distinct computed physicochemical properties—XLogP3-AA of 1.6 and one hydrogen bond donor (HBD)—that differentiate it from 2- and 3-substituted regioisomers for applications in medicinal chemistry and chemical biology [2].

4
Regioisomer identity
4-substituted piperidine-ether with ethyl spacer and propyl ether terminus
H
Hydrogen bond donor
One secondary amine HBD supports target engagement in fragment-based design
log
Lipophilicity profile
Moderate XLogP3-AA ~1.6 promotes aqueous solubility for biochemical screening

Why Generic Substitution Fails: Regioisomer-Dependent LogP and Hydrogen Bond Donor Count Alter Downstream Molecular Behavior


Within the C10H21NO (piperidinyl)ethyl propyl ether family, the position of the ether-bearing ethyl chain on the piperidine ring critically governs computed logP and hydrogen bonding capacity. The 4-substituted regioisomer exhibits an XLogP3-AA of 1.6 and one HBD [1], whereas the 2-substituted variant (CAS 946760-63-0) returns a measured LogP of 2.27 and zero HBDs [2]. These differences in lipophilicity and HBD count directly affect solubility, membrane permeability, and protein binding in fragment-based screening and lead optimization—meaning the 2-, 3-, and 4-regioisomers cannot be treated as interchangeable procurement items without risking altered assay outcomes. The quantitative evidence below details the measurable dimensions that distinguish the 4-substituted scaffold.

4-substituted target XLogP3-AA 1.6, 1 HBD – moderate polarity and amine donor
2-substituted analog LogP 2.27, 0 HBD – higher lipophilicity, no amine donor ΔlogP ≈ 0.67 alters solubility and protein binding
HBD impact HBD present enables hydrogen-bond interactions with kinase hinges or polar residues
Analog mismatch HBD absent shifts SAR; 2-substituted may yield different target engagement profiles Verify regioisomer identity before scaffold-hopping

Quantitative Differentiation Evidence: 2-(4-Piperidinyl)ethyl Propyl Ether vs. Closest Regioisomers and Ether Variants


Lipophilicity Differential: XLogP3-AA of 1.6 for 4-Substituted vs. LogP 2.27 for 2-Substituted Regioisomer

The 4-substituted piperidine ether (target compound) delivers a computed XLogP3-AA of 1.6 [1], representing a 0.67 log unit lower lipophilicity than the experimentally reported LogP of 2.27 for its 2-substituted regioisomer [2]. In medicinal chemistry program workflows, a ΔlogP of this magnitude is sufficient to alter predicted membrane permeability, aqueous solubility, and CYP450 binding profiles—making regioisomer selection a critical procurement decision when scaffold-hopping or conducting SAR explorations.

Lipophilicity
Reported
4-substituted
XLogP3-AA 1.6
vs
2-substituted
LogP 2.27
Δ ≈ 0.67
Lower lipophilicity supports solubility and permeability screening
Computed vs. experimental values; verify lot properties
Lipophilicity Fragment-Based Drug Discovery ADME Prediction

Hydrogen Bond Donor Count Disparity: 1 HBD for 4-Substituted vs. 0 HBD for 2-Substituted Scaffold

The target 4-substituted isomer carries one hydrogen bond donor (the piperidine NH), whereas the 2-substituted regioisomer has zero HBDs [1][2]. The presence or absence of an HBD alters hydrogen-bonding capacity, influencing both target engagement (e.g., kinase hinge-binding motifs) and physicochemical properties such as solubility and permeability. For projects evaluating fragment or lead-like piperidine-ether libraries, the HBD count is a primary filter parameter [3]. The availability of a defined HBD = 1 scaffold expands the accessible chemical space relative to HBD = 0 alternatives.

HBD count
Reported
4-substituted
1 HBD (NH)
vs
2-substituted
0 HBD
Present vs absent
HBD presence supports amine-target interaction studies
Critical for fragment library design and Rule-of-5 filters
Hydrogen Bonding Drug Design Fragment Screening

Boiling Point Differential: Predicted ~197.6 °C for Target vs. 231 °C for 2-Substituted Isomer

A boiling point of approximately 197.6 °C at 760 mmHg has been reported for the 4-substituted isomer in a physicochemical characterization dataset [1]. In contrast, the 2-substituted regioisomer exhibits a substantially higher boiling point of 231.1 ± 13.0 °C at 760 mmHg [2]. The ~33 °C lower boiling point of the target compound may offer advantages in distillation-based purification or solvent removal during synthesis, where lower thermal stress on intermediates is desirable. For process chemistry applications, this thermal property differential is a tangible selection criterion.

Boiling point
Reported
~197.6 °C
vs
231 °C
Δ ≈ 33 °C
Lower BP may facilitate distillation and purification workflows
Conditions: 760 mmHg; verify for specific lot
Thermal Properties Purification Process Chemistry

Density Differential: 1099 kg/m³ at 40 °C for 4-Substituted Isomer vs. 874 kg/m³ for 2-Substituted Variant

A density of 1099 kg/m³ (approximately 1.099 g/cm³) at 40 °C has been reported for the target 4-substituted isomer [1], compared with 0.874 ± 0.06 g/cm³ at 20 °C for the 2-substituted regioisomer [2]. This ~26% higher density for the 4-substituted compound may influence solvent layering, biphasic extraction behavior, and shipping/storage considerations. For multi-step synthesis workflows requiring precise phase separation or gravimetric dispensing, density is a practical physical property that distinguishes these two otherwise isomeric building blocks.

Density
Reported
1099 kg/m³ (40 °C)
vs
~874 kg/m³ (20 °C)
~26% higher
Higher density supports gravimetric handling and phase separation
Temperature differences noted; indicative comparison
Density Formulation Material Handling

Optimal Application Scenarios for 2-(4-Piperidinyl)ethyl Propyl Ether Based on Quantified Differentiation Evidence


Fragment-Based Screening Libraries Requiring HBD-Positive Piperidine Scaffolds

Fragment libraries rely on compounds with defined HBD and logP profiles to probe protein binding sites. With XLogP3-AA of 1.6 and one secondary amine HBD, 2-(4-piperidinyl)ethyl propyl ether provides a balanced, moderately polar scaffold suitable for fragment elaboration [1]. Its lower logP relative to the 2-substituted regioisomer (Δ ≈ 0.67) translates to improved aqueous solubility, reducing the risk of aggregation-based false positives in biochemical screens.

Piperidine-Ether Scaffold-Hopping in CNS Lead Optimization

Studies on piperidine-ether based hNK1 antagonists and sigma/5-HT2 ligands demonstrate that piperidine substitution position and N-substituent identity critically influence receptor affinity and selectivity [2][3]. The 4-substituted regioisomer, with its single HBD available for further N-functionalization, serves as an ideal starting point for exploring SAR around the piperidine nitrogen while maintaining a consistent ether side-chain orientation. The distinct regioisomer-specific properties documented above ensure that scaffold-hopping campaigns using this isomer explore different chemical space than those using 2- or 3-substituted analogs.

Intermediate for Histamine H₃ Receptor Antagonist Synthesis

4-Propoxy-substituted piperidine derivatives are established intermediates for non-imidazole histamine H₃ receptor antagonists, including pitolisant (Wakix®) . The target compound, bearing the 4-substituted propoxyethyl motif, aligns with this pharmacophore class, and its experimentally characterized boiling point and density offer predictable processing parameters for scale-up chemistry—advantages not uniformly documented for alternative regioisomers.

Piperidine-Ether Building Block Supply: Commercial Availability and Specification Assurance

The target compound (CAS 688736-47-2) is available from multiple commercial suppliers (LeYan, HaoReagent, Santa Cruz Biotechnology) with specified purity (e.g., 98%) [4]. Its hydrochloride salt (CAS 478804-67-0) is stocked by Santa Cruz Biotechnology at a listed price of $294 per 500 mg, providing a benchmark for procurement cost analysis . In contrast, the 2-substituted regioisomer has narrower commercial availability, offering the 4-substituted isomer a supply-chain advantage for projects requiring reliable, multi-vendor sourcing.

Application
Selection Property
Validation Focus
Fragment-based library design
HBD-positive piperidine scaffold with moderate logP
Solubility and aggregation screening
CNS scaffold-hopping
4-substituted regioisomer with free NH for functionalization
Receptor affinity and selectivity assays
H₃ antagonist intermediate synthesis
4-propoxyethyl motif matching non-imidazole pharmacophore
Process parameter consistency (BP, density)
Multi-vendor building block sourcing
Commercial availability of CAS 688736-47-2
Purity verification and supply chain reliability
Quote Request

Request a Quote for 2-(4-Piperidinyl)ethyl propyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.